molecular formula C26H21N3O3 B11626996 2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

2-[(Z)-(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B11626996
M. Wt: 423.5 g/mol
InChI Key: QJJUGNXEHIHGKB-CYVLTUHYSA-N
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Description

2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a quinazolinone framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules. Industrial production methods may involve optimizing reaction conditions to improve yield and purity, as well as scaling up the process for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in oxidation reactions using reagents like potassium permanganate to form carboxylic acids . Reduction reactions may involve the use of hydrogen gas and metal catalysts to reduce specific functional groups. Substitution reactions can occur under different conditions, such as using 2-methoxyphenyl isocyanate for amine protection and deprotection sequences . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential antiviral, anticancer, and antimicrobial activities . In medicine, it may serve as a lead compound for developing new therapeutic agents. Additionally, its unique structure makes it valuable for studying molecular interactions and pathways in various biological systems.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in anticancer research, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation.

Comparison with Similar Compounds

When compared to other similar compounds, 2-{[(3Z)-1,5-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]METHYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE stands out due to its unique combination of an indole and quinazolinone framework. Similar compounds include (3Z)-3-[3-(2-METHOXYPHENYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE and other thiazolidine derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C26H21N3O3

Molecular Weight

423.5 g/mol

IUPAC Name

2-[(Z)-(1,5-dimethyl-2-oxoindol-3-ylidene)methyl]-3-(2-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C26H21N3O3/c1-16-12-13-21-18(14-16)19(25(30)28(21)2)15-24-27-20-9-5-4-8-17(20)26(31)29(24)22-10-6-7-11-23(22)32-3/h4-15H,1-3H3/b19-15-

InChI Key

QJJUGNXEHIHGKB-CYVLTUHYSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=C\C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC)C

Origin of Product

United States

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